molecular formula C23H24N4O5S B11079003 Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate

Cat. No.: B11079003
M. Wt: 468.5 g/mol
InChI Key: GNUYAAZSKHYKCX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Amidation: The amide group is introduced by reacting the nitro-pyrazole with an appropriate amine under dehydrating conditions.

    Cyclohepta[B]thiophene Formation: This step involves the cyclization of a suitable thiophene precursor under high-temperature conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiophene moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole and nitro groups.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the nitro group and the pyrazole ring is particularly significant in drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as precursors for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity. The thiophene moiety may contribute to the compound’s overall stability and lipophilicity, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate: This compound is unique due to the combination of a pyrazole ring, a nitro group, and a cyclohepta[B]thiophene moiety.

    Ethyl 2-(1-benzyl-3-amino-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group, potentially altering its reactivity and biological activity.

    Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H24N4O5S/c1-2-32-23(29)20-16-11-7-4-8-12-18(16)33-22(20)24-21(28)17-13-19(27(30)31)25-26(17)14-15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,24,28)

InChI Key

GNUYAAZSKHYKCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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